

# 2-Fluoro-6-hydrazinopyridine CAS number and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Fluoro-6-hydrazinopyridine

Cat. No.: B1270136

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## Technical Guide: 2-Fluoro-6-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

### Disclaimer

Direct experimental data, including a specific CAS number for **2-Fluoro-6-hydrazinopyridine**, is not readily available in public databases. This guide has been compiled using information on closely related and analogous compounds to provide a comprehensive overview of its potential properties, synthesis, and characterization. All data presented for analogous compounds are clearly indicated.

### Introduction

**2-Fluoro-6-hydrazinopyridine** is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. The presence of a fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, while the hydrazino group serves as a versatile functional handle for further molecular elaboration. This guide provides a detailed technical overview of **2-Fluoro-6-hydrazinopyridine**, focusing on its synthesis, and predicted properties based on analogous structures.

## Chemical Identity and Predicted Properties

While a specific CAS number for **2-Fluoro-6-hydrazinopyridine** has not been identified, its structure and basic properties can be predicted.

Table 1: Predicted Properties for **2-Fluoro-6-hydrazinopyridine**

Property	Predicted Value	Source
Molecular Formula	C <sub>5</sub> H <sub>6</sub> FN <sub>3</sub>	[1]
Molecular Weight	127.12 g/mol	[2]
Monoisotopic Mass	127.05457 Da	[1]
XlogP (predicted)	0.9	[1]
Hydrogen Bond Donor Count	2	N/A
Hydrogen Bond Acceptor Count	3	N/A
Topological Polar Surface Area	50.9 Å <sup>2</sup>	[2]

Table 2: Properties of Analogous Compounds

Compound	CAS Number	Molecular Weight ( g/mol )	Melting Point (°C)	Boiling Point (°C)
2-Fluoro-6-methylpyridine	407-22-7	111.12	N/A	140-141
5-Fluoro-2-hydrazinylpyridine	145934-90-3	127.12	145-149	N/A
2-Hydrazinopyridine	4930-98-7	109.13	N/A	N/A
2-Methyl-6-hydrazinopyridine	5315-24-2	123.16	N/A	N/A
2-Chloro-6-hydrazinopyridine	5193-03-3	143.57	N/A	N/A

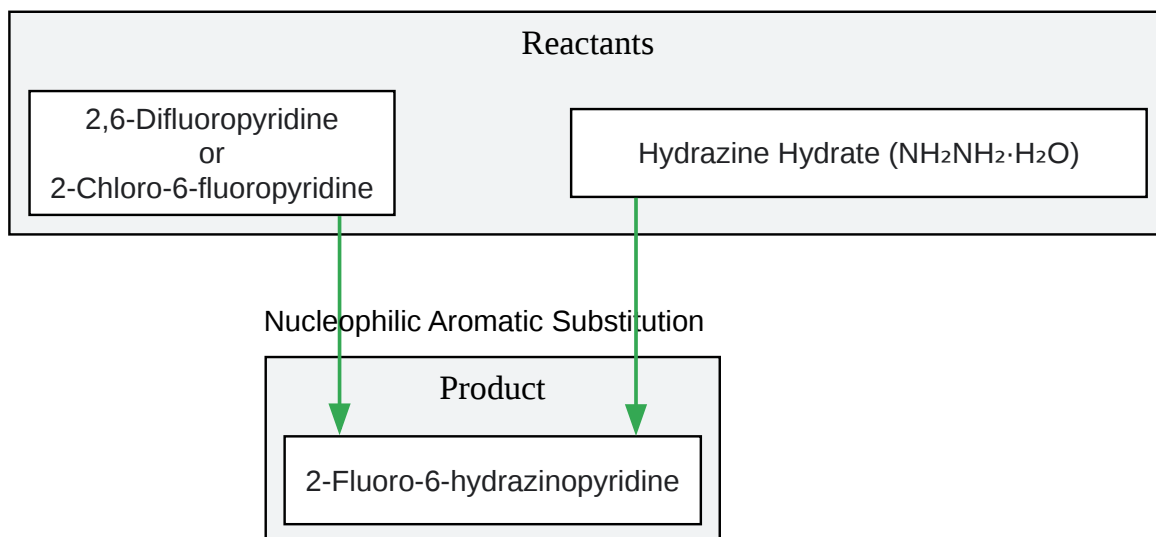
## Synthesis

The most probable synthetic route to **2-Fluoro-6-hydrazinopyridine** is through the nucleophilic aromatic substitution (S<sub>N</sub>Ar) of a suitable di-halogenated pyridine with hydrazine.

Fluoropyridines are known to be more reactive towards nucleophilic substitution than their chloro-analogues.<sup>[3]</sup> Therefore, starting from 2,6-difluoropyridine or 2-chloro-6-fluoropyridine is a viable approach.

## Proposed Synthetic Pathway

The reaction involves the displacement of a halide at the 2-position of the pyridine ring by the hydrazine nucleophile.



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Caption: Proposed synthesis of **2-Fluoro-6-hydrazinopyridine**.

## Experimental Protocol (Adapted from analogous syntheses)

This protocol is adapted from the synthesis of similar hydrazinopyridines and should be optimized for the specific synthesis of **2-Fluoro-6-hydrazinopyridine**.<sup>[4][5][6]</sup>

Materials:

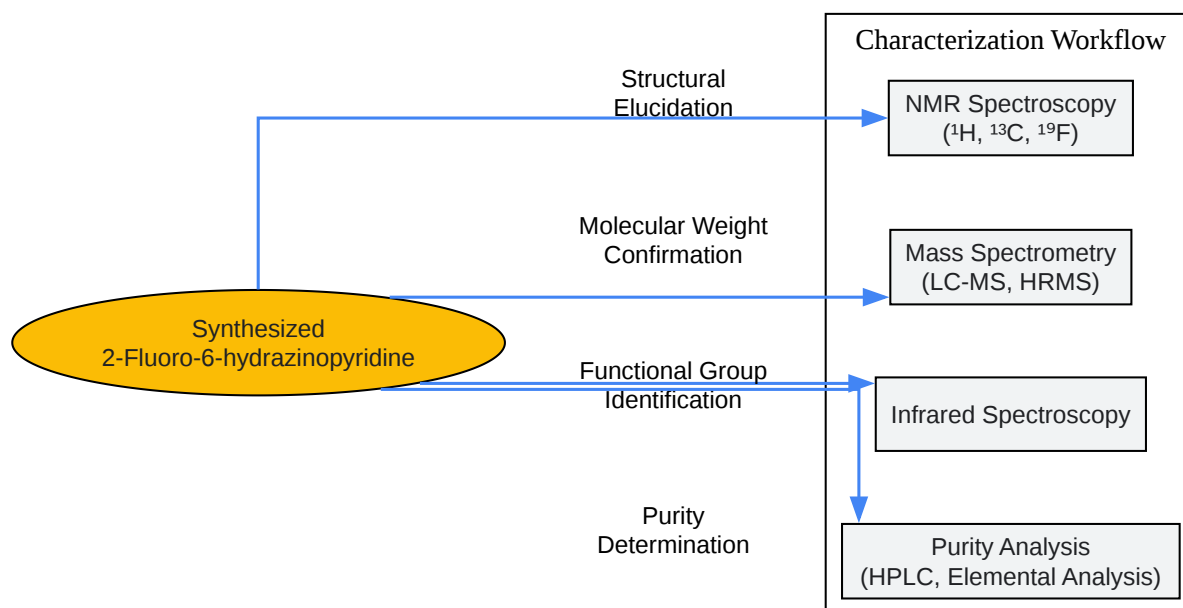
- 2,6-Difluoropyridine (or 2-Chloro-6-fluoropyridine)
- Hydrazine hydrate (80% solution in water)
- Ethanol (or other suitable polar solvent)<sup>[5]</sup>
- Deionized water
- Ethyl acetate
- Anhydrous sodium sulfate

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2,6-difluoropyridine (or 2-chloro-6-fluoropyridine) in a minimal amount of ethanol.
- **Addition of Hydrazine:** To this solution, add 4-6 molar equivalents of hydrazine hydrate.<sup>[5]</sup>
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-8 hours.<sup>[5]</sup> Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. A precipitate may form.
- **Isolation:** Filter the solid product and wash with cold deionized water. If no solid forms, dilute the reaction mixture with water and extract the product with ethyl acetate.
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

## Characterization

The synthesized **2-Fluoro-6-hydrazinopyridine** should be characterized using standard analytical techniques to confirm its structure and purity.



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Caption: General workflow for the characterization of **2-Fluoro-6-hydrazinopyridine**.

#### Expected Spectroscopic Data:

- $^1\text{H}$  NMR: Signals corresponding to the pyridine ring protons and the -NH and -NH<sub>2</sub> protons of the hydrazine group.
- $^{13}\text{C}$  NMR: Resonances for the five carbon atoms of the pyridine ring.
- $^{19}\text{F}$  NMR: A signal characteristic of the fluorine atom attached to the pyridine ring.
- Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.
- Infrared Spectroscopy: Stretching vibrations for N-H bonds of the hydrazine group (typically in the 3100-3400  $\text{cm}^{-1}$  region) and C-F bond vibrations.[7]

## Safety and Handling

Hydrazine derivatives are potentially toxic and should be handled with appropriate safety precautions.<sup>[2]</sup>

- **Handling:** Work in a well-ventilated fume hood. Wear personal protective equipment (gloves, safety glasses, lab coat).
- **Hazards:** May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.<sup>[2]</sup>
- **Storage:** Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the starting materials and handle the product with care, assuming it has similar hazards to related compounds.

## Applications in Research and Development

The unique combination of a fluorine atom and a hydrazine group makes **2-Fluoro-6-hydrazinopyridine** a valuable building block in several areas:

- **Medicinal Chemistry:** The hydrazine moiety can be used to synthesize various heterocyclic systems, such as pyrazoles and triazoles, which are common scaffolds in drug discovery. The fluorine atom can enhance biological activity and improve pharmacokinetic properties.
- **Agrochemicals:** Pyridine derivatives are widely used as active ingredients in pesticides and herbicides.
- **Materials Science:** The compound could serve as a ligand for the synthesis of metal complexes with interesting catalytic or photophysical properties.

## Conclusion

While direct experimental data for **2-Fluoro-6-hydrazinopyridine** is limited, this technical guide provides a comprehensive overview based on the known chemistry of analogous compounds. The proposed synthetic route via nucleophilic aromatic substitution is expected to be a viable method for its preparation. The predicted properties and characterization data will be valuable for researchers and scientists working on the synthesis and application of this and

related novel pyridine derivatives. Further experimental work is required to fully elucidate the properties and reactivity of this compound.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)